REACTION_CXSMILES
|
NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CC[C@@H](C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The products of purification processes
|
Type
|
WAIT
|
Details
|
a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes
|
Duration
|
9 min
|
Type
|
CUSTOM
|
Details
|
The area of these peaks provides an estimated composition for the mixture which
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
WAIT
|
Details
|
In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
Results for each exemplary reaction
|
Type
|
CUSTOM
|
Details
|
are provided in Table 3
|
Reaction Time |
6 min |
Name
|
|
Type
|
|
Smiles
|
C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CC[C@@H](C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The products of purification processes
|
Type
|
WAIT
|
Details
|
a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes
|
Duration
|
9 min
|
Type
|
CUSTOM
|
Details
|
The area of these peaks provides an estimated composition for the mixture which
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
WAIT
|
Details
|
In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
Results for each exemplary reaction
|
Type
|
CUSTOM
|
Details
|
are provided in Table 3
|
Reaction Time |
6 min |
Name
|
|
Type
|
|
Smiles
|
C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |